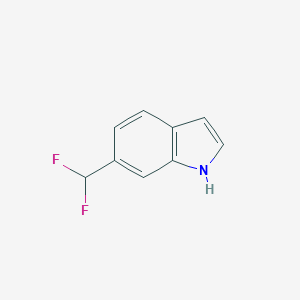

6-(Difluoromethyl)-1h-indole

Descripción general

Descripción

Difluoromethylated compounds are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications . They are often used in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years . Various methods, including nucleophilic, electrophilic, and free radical difluoromethylation reactions, have been developed .Molecular Structure Analysis

The molecular structure of difluoromethylated compounds is characterized by the presence of a difluoromethyl group (CF2H). This group can be attached to various molecular frameworks, leading to a wide range of difluoromethylated compounds .Chemical Reactions Analysis

Difluoromethylation reactions involve the formation of a bond between a carbon atom and a difluoromethyl group. These reactions can be facilitated by various reagents and catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds can vary widely depending on their specific molecular structures .Aplicaciones Científicas De Investigación

Late-Stage Difluoromethylation

The compound can be used in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Hydrogen-Bond Donor

Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . This property can be exploited in various chemical reactions and processes.

Difluoromethylation of C (sp2)–H Bond

Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .

Construction of C (sp3)–CF2H Bonds

Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds . However, cases of stereoselective difluoromethylation are still limited .

5. Site-Selective Installation of CF2H onto Large Biomolecules An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins . This could have significant implications in the field of biochemistry and drug design.

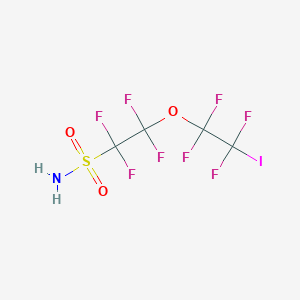

Formation of X–CF2H Bond

The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been known to interact with various biological targets

Mode of Action

Difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively . The compound might interact with its targets through similar mechanisms, leading to changes at the molecular level. More research is required to elucidate the exact mode of action of this compound.

Biochemical Pathways

Targeted and untargeted metabolomics can detect a wide range of metabolites and link them to affected biochemical pathways

Pharmacokinetics

Compounds with similar structures have been studied for their pharmacokinetic properties . The bioavailability of the compound would be influenced by these ADME properties. More research is required to outline the pharmacokinetics of this compound.

Result of Action

Compounds with similar structures have shown excellent biological activity

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(difluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZMGMWFFIVDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155755 | |

| Record name | 6-(Difluoromethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Difluoromethyl)-1h-indole | |

CAS RN |

127956-27-8 | |

| Record name | 6-(Difluoromethyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127956278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Difluoromethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

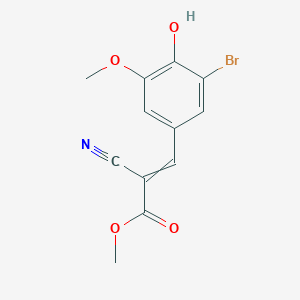

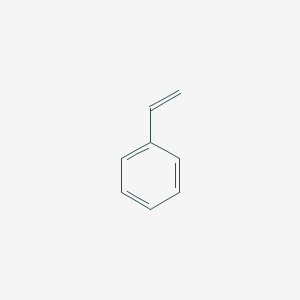

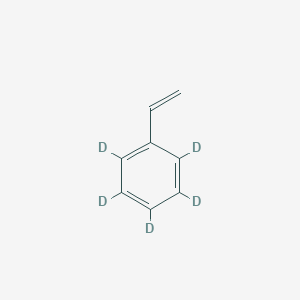

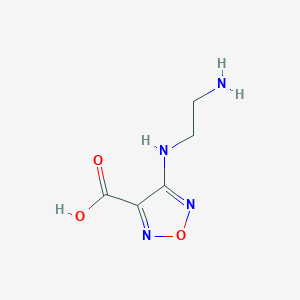

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)